3,4,5-Trichlorobenzaldehyde
Overview
Description
3,4,5-Trichlorobenzaldehyde is an aldehyde used as a reagent for the detection of isomers . It is also used to determine the efficiency and selectivity of gas chromatography . The molecular formula of 3,4,5-Trichlorobenzaldehyde is C7H3Cl3O .
Molecular Structure Analysis
The InChI code for 3,4,5-Trichlorobenzaldehyde is 1S/C7H3Cl3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H . This indicates that the compound has a benzene ring with three chlorine atoms and one aldehyde group attached.Physical And Chemical Properties Analysis
3,4,5-Trichlorobenzaldehyde is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Novel Antimicrobial Agents
- 3,4,5-Trichlorobenzaldehyde has been used in the synthesis of novel thiazole compounds exhibiting antimicrobial properties. These compounds, derived from 3,4,5-Trichlorobenzaldehyde, have shown promising results in combating bacterial and fungal infections (Karegoudar et al., 2008).
Crystal Structure and Biological Activity Studies
- Research has been conducted on compounds synthesized from derivatives of 3,4,5-Trichlorobenzaldehyde, such as 4-chlorobenzaldehyde, to understand their crystal structures and potential biological activities. These studies provide insights into the molecular arrangements and possible fungicidal applications (Tian Da-ting et al., 2013).
Corrosion Inhibition
- Derivatives of 3,4,5-Trichlorobenzaldehyde have been explored for their efficiency in inhibiting corrosion, particularly in protecting mild steel surfaces in acidic environments. These studies highlight the potential of such compounds in industrial applications to prevent material degradation (Bentiss et al., 2007).
Isoxazole Derivatives and Their Antimicrobial Activities
- 3,4,5-Trichlorobenzaldehyde has been involved in the synthesis of isoxazole derivatives. These compounds have been studied for their antimicrobial activities, offering potential in developing new antimicrobial drugs (JagadeeshPrasad et al., 2015).
Click Chemistry in Drug Discovery
- In the realm of click chemistry, a field critical in drug discovery, derivatives of 3,4,5-Trichlorobenzaldehyde play a role. They contribute to the development of new drugs through bioconjugation reactions and the formation of bio-compatible linkers (Kolb & Sharpless, 2003).
Understanding Molecular Structures
- Studies on molecules like 4-chlorobenzaldehyde, related to 3,4,5-Trichlorobenzaldehyde, help in understanding molecular structures through gas electron diffraction and microwave spectroscopy. This knowledge is crucial in chemical and pharmaceutical research (Møllendal et al., 1998).
Biocatalyst Design
- Compounds like glutaraldehyde, which share functional group similarities with 3,4,5-Trichlorobenzaldehyde, are used in the design of biocatalysts. They play a significant role in enzyme immobilization and crosslinking, essential for various biochemical processes (Barbosa et al., 2014).
Halogen Bonding and Structural Studies
- The structural analysis of compounds like 3,4,5-trichlorophenol, related to 3,4,5-Trichlorobenzaldehyde, demonstrates the importance of halogen bonding in determining molecular structure. Such insights are valuable in crystallography and material science (Mukherjee & Desiraju, 2011).
Safety And Hazards
properties
IUPAC Name |
3,4,5-trichlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMOHPITLLRUAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310446 | |
Record name | 3,4,5-Trichlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601310446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trichlorobenzaldehyde | |
CAS RN |
56961-76-3 | |
Record name | 3,4,5-Trichlorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56961-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trichlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601310446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-trichlorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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